

## Application Notes and Protocols for I-138 In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**I-138** is a potent and orally active, reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1)-UAF1 with an IC50 of 4.1 nM.[1] As a key regulator of DNA repair pathways, including the Fanconi Anemia pathway and translesion synthesis, USP1 is a promising therapeutic target in oncology.[2][3] **I-138**, a structural analog of ML323, has demonstrated improved potency and physicochemical properties suitable for in vivo investigations.[4] Notably, inhibition of USP1 by **I-138** has been shown to induce synthetic lethality in tumors with BRCA1/2 mutations and can overcome resistance to PARP inhibitors.[4][5]

These application notes provide a comprehensive overview of the available data on the dosage and administration of **I-138** in preclinical mouse models, along with detailed protocols to guide researchers in designing their in vivo studies.

## Data Presentation: I-138 and Comparative USP1 Inhibitors

The following tables summarize the quantitative data for the in vivo administration of **I-138** and other relevant USP1 inhibitors in mice.

Table 1: I-138 In Vivo Dosage and Administration



| Compoun<br>d | Mouse<br>Model                    | Dosage          | Administr<br>ation<br>Route | Frequenc<br>y | Duration | Observed<br>Effects                             |
|--------------|-----------------------------------|-----------------|-----------------------------|---------------|----------|-------------------------------------------------|
| I-138        | MDA-MB-<br>436 Tumor<br>Xenograft | 50<br>mg/kg/day | Oral (p.o.)                 | Daily         | 41 days  | Modest antitumor activity as a single agent.[1] |

Table 2: In Vivo Dosage and Administration of Other USP1 Inhibitors

| Compound | Mouse<br>Model                            | Dosage             | Administrat<br>ion Route   | Frequency      | Duration      |
|----------|-------------------------------------------|--------------------|----------------------------|----------------|---------------|
| ML323    | STZ-induced<br>diabetes<br>model          | 20 mg/kg           | Intraperitonea<br>I (i.p.) | Daily          | 10 days       |
| ML323    | Osteosarcom<br>a Xenograft                | 5 and 10<br>mg/kg  | Intraperitonea<br>I (i.p.) | Every two days | 3 weeks       |
| KSQ-4279 | Ovarian PDX<br>(OV0589)                   | Dose-<br>dependent | Oral (p.o.)                | Once daily     | Not specified |
| VRN19    | BRCA1-<br>mutated CDX<br>(MDA-MB-<br>436) | Up to 300<br>mg/kg | Oral (p.o.)                | Not specified  | Not specified |

## **Experimental Protocols**

# Protocol 1: Evaluation of I-138 Antitumor Activity in a Xenograft Mouse Model

This protocol is based on the study design for evaluating USP1 inhibitors in BRCA1-mutant tumor models.[4][6]



#### 1. Animal Model:

- Species: Immunocompromised mice (e.g., NOD/SCID or NSG).
- Cell Line: MDA-MB-436 (human breast cancer cell line with BRCA1 mutation).
- Implantation: Subcutaneously inject 5 x 10<sup>6</sup> MDA-MB-436 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>).

#### 2. **I-138** Formulation:

- Vehicle: Prepare a suitable vehicle for oral administration. The specific vehicle for **I-138** is not detailed in the available literature, but a common choice for oral gavage is a suspension in 0.5% methylcellulose with 0.2% Tween 80.
- Preparation: Prepare a fresh suspension of I-138 at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with an administration volume of 200 μL) on each day of dosing. Ensure the suspension is homogenous.

#### 3. Dosing and Administration:

Dosage: 50 mg/kg.

Route: Oral gavage (p.o.).

· Frequency: Once daily.

• Duration: 41 days or as determined by tumor progression and animal welfare.

#### 4. Monitoring and Endpoints:

• Tumor Volume: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume (Volume = (length x width²)/2).



- Body Weight: Monitor the body weight of the animals at least twice a week as an indicator of toxicity.
- Clinical Observations: Observe the general health and behavior of the mice daily.
- Pharmacodynamics: At the end of the study, or at specified time points, tumor tissue can be collected to assess target engagement, such as the monoubiquitination of PCNA and FANCD2 via Western blot or immunohistochemistry.[4]
- Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes of the **I-138** treated group to a vehicle-treated control group.

Visualizations
Signaling Pathway of I-138 (USP1 Inhibition)





Click to download full resolution via product page

Caption: Signaling pathway of I-138 via USP1 inhibition.



## **Experimental Workflow for I-138 In Vivo Xenograft Study**



Click to download full resolution via product page



Caption: Experimental workflow for an I-138 in vivo xenograft study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 3. USP1 deubiquitinates PARP1 to regulate its trapping and PARylation activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for I-138 In Vivo Studies in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582254#i-138-in-vivo-study-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com